molecular formula C12H7F3O B6373490 4-(3,5-Difluorophenyl)-3-fluorophenol CAS No. 1224685-23-7

4-(3,5-Difluorophenyl)-3-fluorophenol

Cat. No.: B6373490
CAS No.: 1224685-23-7
M. Wt: 224.18 g/mol
InChI Key: CARNTWQLCWHGEC-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)-3-fluorophenol ( 1224685-23-7) is an organic compound with the molecular formula C12H7F3O and a molecular weight of 224.179 g/mol . This compound is a fluorinated biphenyl derivative, specifically a trifluorinated phenol, which belongs to a class of chemicals valued in advanced research and development . The structure features a phenol ring substituted at the 3- and 4-positions with fluorine and a 3,5-difluorophenyl group, respectively. While specific applications for this exact compound are proprietary or emerging in the scientific literature, analogs and related polyfluorinated phenolic compounds are frequently employed as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials science . The incorporation of multiple fluorine atoms can significantly alter a molecule's electronic properties, metabolic stability, and lipophilicity, making it a valuable intermediate for medicinal chemistry and drug discovery programs. This product is intended for research and development use by qualified professionals in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(3,5-difluorophenyl)-3-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O/c13-8-3-7(4-9(14)5-8)11-2-1-10(16)6-12(11)15/h1-6,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARNTWQLCWHGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684226
Record name 2,3',5'-Trifluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224685-23-7
Record name 2,3',5'-Trifluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Mechanism

The Suzuki-Miyaura coupling reaction is widely used for constructing biaryl structures due to its tolerance of fluorinated substrates. In the synthesis of 4-(3,5-difluorophenyl)-3-fluorophenol, the protocol involves coupling a boronic ester with a bromo-fluorophenol derivative.

Step 1: Synthesis of Boronic Ester Intermediate
4,4,5,5-Tetramethyl-2-(3,4,5-trifluorophenyl)-1,3,2-dioxaborolane is prepared via Miyaura borylation of 5-bromo-1,2,3-trifluorobenzene. The reaction uses bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂·CH₂Cl₂ in 1,4-dioxane under reflux (90°C, 48 hours). This step achieves >85% conversion, with the boronic ester isolated via filtration and solvent removal.

Step 2: Cross-Coupling with Bromo-Fluorophenol
The boronic ester reacts with 4-bromo-3-fluorophenol in a mixture of 1,2-dimethoxyethane and water, catalyzed by Pd(dppf)Cl₂·CH₂Cl₂. Cesium carbonate facilitates deprotonation, enabling coupling at 90°C under nitrogen for 24 hours. The product, 2,3',4',5'-tetrafluoro-[1,1'-biphenyl]-4-ol, is extracted with ethyl acetate and purified via column chromatography.

Step 3: Esterification for Functionalization
The phenolic hydroxyl group is esterified with 2,6-difluoro-4-(5-propyl-1,3-dioxan-2-yl)benzoic acid using DCC/DMAP in dry dichloromethane. This step ensures protection of the hydroxyl group for subsequent reactions, achieving 92% yield after 48 hours at 30°C.

Optimization and Challenges

  • Catalyst Loading : Reducing Pd(dppf)Cl₂·CH₂Cl₂ from 5 mol% to 1 mol% decreases costs without compromising yield.

  • Solvent System : Replacing 1,2-dimethoxyethane with THF lowers the reaction temperature to 70°C but increases side-product formation.

  • Purification : Silica gel chromatography is critical for removing residual palladium, with ICP-MS confirming <1 ppm metal content.

Copper-Catalyzed Etherification/Hydrolysis Route

Industrial-Scale Synthesis via tert-Butyl Ether Intermediate

This two-step method, patented by CN106831349B, emphasizes cost efficiency and scalability.

Step 1: Copper-Mediated Etherification
3,5-Difluorobromobenzene reacts with tert-butyl alcohol in the presence of CuCl (5 mol%), TMEDA (5.5 mol%), and K₂CO₃ at 80°C for 5 hours. The tert-butyl ether intermediate is isolated via vacuum distillation (66–67°C at 7 mbar), yielding 79% with 98.5% purity.

Step 2: Acid-Catalyzed Hydrolysis
The tert-butyl ether undergoes hydrolysis with 98% H₂SO₄ (3 mol%) in water at 90°C for 2 hours. Phase separation and dichloromethane extraction yield 98.4% crude product, which is vacuum-distilled (75°C at 7 mbar) to afford 87.2% pure 4-(3,5-difluorophenyl)-3-fluorophenol.

Advantages Over Palladium-Based Methods

  • Cost : Copper catalysts are 100× cheaper than palladium equivalents.

  • Throughput : Batch processing in 1,000 L reactors achieves 150 kg/day output.

  • Safety : Avoids pyrophoric boronic esters and toxic solvents like 1,4-dioxane.

Comparative Analysis of Methods

ParameterSuzuki-Miyaura MethodCopper-Catalyzed Method
Catalyst Cost$1,200/mol (Pd)$12/mol (Cu)
Reaction Time72 hours (3 steps)7 hours (2 steps)
Yield68% (overall)76% (overall)
Purity99.5% (HPLC)99.8% (GC)
ScalabilityLaboratory scale (≤100 g)Industrial scale (≥100 kg)

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Difluorophenyl)-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

4-(3,5-Difluorophenyl)-3-fluorophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)-3-fluorophenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their key differences:

Compound Name Substituents CAS Number Applications Key Properties
4-(3,5-Difluorophenyl)-3-fluorophenol 3-F, 3,5-diF-phenyl Not provided Ferroelectric materials, intermediates High thermal stability, strong dipole moment (inferred)
4-(3,5-Difluoro-4-nitrophenyl)-3-fluorophenol 3-F, 3,5-diF-4-NO2-phenyl Not provided Materials science Enhanced electron-withdrawing effects due to nitro group; improved polarity
5-(3,5-Difluorophenyl)-2-methoxyphenol 2-OCH3, 3,5-diF-phenyl 918629-67-1 Unknown (potential pharmaceutical use) Methoxy group increases solubility vs. fluorine
1-((3-Chloropyridin-4-yl)methyl)-4-(3,5-difluorophenyl)pyrrolidin-2-one Pyrrolidin-2-one core with 3,5-diF-phenyl Not provided SV2A ligands for PET/SPECT imaging Bioactive; low synthetic yield (5%)
Iso-Propyl (3R)-3-(3,5-difluorophenyl)propanoate Ester derivative with 3,5-diF-phenyl Not provided Pharmaceutical intermediates Improved stability via esterification; confirmed by NMR

Key Findings :

Electronic Effects: Nitro- or cyano-substituted analogs (e.g., 4-(3,5-difluoro-4-nitrophenyl)-3-fluorophenol) exhibit stronger electron-withdrawing effects than the parent compound, enhancing polarity for ferroelectric applications . Methoxy-substituted derivatives (e.g., 5-(3,5-Difluorophenyl)-2-methoxyphenol) likely have higher solubility in organic solvents compared to fluorinated phenols due to reduced hydrogen bonding .

Biological Activity :

  • The pyrrolidin-2-one derivative () demonstrates the role of 3,5-difluorophenyl in enhancing binding affinity to synaptic vesicle protein 2A (SV2A), critical for neuroimaging probes .
  • Complex medicinal compounds (e.g., ) highlight the 3,5-difluorophenyl group’s utility in improving metabolic stability and target specificity in drug design.

Synthetic Challenges :

  • Derivatives like the pyrrolidin-2-one compound in show low synthetic yields (5%), suggesting steric or electronic challenges during alkylation steps . In contrast, ester derivatives () are synthesized efficiently using alcohol-based methodologies, indicating better compatibility with fluorophenyl groups .

Material Science vs. Pharmaceuticals: Phenol-based analogs are primarily used in ferroelectric or superparamagnetic materials due to their dipole interactions . Non-phenol derivatives (e.g., lactams, esters) are tailored for pharmaceutical applications, leveraging fluorine’s metabolic resistance and bioavailability enhancements .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3,5-Difluorophenyl)-3-fluorophenol, and how can researchers optimize yields?

  • Methodological Answer : The compound can be synthesized via fluorination reactions or cross-coupling methodologies. For instance, Suzuki-Miyaura coupling may introduce the 3,5-difluorophenyl group to a phenolic precursor. Post-functionalization fluorination (e.g., using Selectfluor™) at the 3-position of the phenol ring is critical. Optimization involves controlling reaction temperature (0–25°C), solvent choice (e.g., DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄). Purity can be enhanced via recrystallization in ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing 4-(3,5-Difluorophenyl)-3-fluorophenol?

  • Methodological Answer :

  • NMR : ¹⁹F NMR identifies fluorine environments (δ -110 to -125 ppm for aromatic fluorines). ¹H NMR resolves phenolic protons (δ 5–6 ppm, broad).
  • X-ray Crystallography : Resolves spatial arrangement of fluorine atoms and hydrogen-bonding interactions (e.g., O–H···F networks). Similar difluorophenyl derivatives have been analyzed using single-crystal X-ray diffraction to confirm ortho/para substitution patterns .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (MW 230.17 g/mol) and fragmentation patterns.

Advanced Research Questions

Q. How does 4-(3,5-Difluorophenyl)-3-fluorophenol contribute to ferroelectric or superparamagnetic material design?

  • Methodological Answer : The compound’s polar fluorinated phenyl groups enhance dipole interactions, critical for ferroelectric nematic phases. Researchers should evaluate its dielectric constant (ε) and spontaneous polarization (Pₛ) via impedance spectroscopy and hysteresis loop measurements. In one study, analogs demonstrated alignment in liquid crystalline phases under electric fields, suggesting utility in display technologies .

Q. What strategies address conflicting data in structure-activity relationship (SAR) studies involving this compound in kinase inhibitors?

  • Methodological Answer :

  • Analog Synthesis : Replace fluorine substituents with chloro or methyl groups to assess steric/electronic effects (e.g., 3,5-dichlorophenyl vs. 3,5-difluorophenyl).
  • Binding Assays : Use fluorescence polarization or SPR to measure binding affinity to targets like p38 MAP kinase. Contradictions in IC₅₀ values may arise from assay conditions (e.g., ATP concentration, pH). Normalize data using reference inhibitors (e.g., SB203580) .
  • Computational Modeling : MD simulations (e.g., Desmond or GROMACS) can reconcile discrepancies by predicting binding poses and solvation effects.

Q. How can researchers mitigate impurities during large-scale synthesis of 4-(3,5-Difluorophenyl)-3-fluorophenol?

  • Methodological Answer :

  • HPLC Monitoring : Use C18 columns (ACN/water gradient) to detect byproducts like difluorobiphenyl ethers.
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc) or preparative HPLC. For persistent impurities, introduce scavenger resins (e.g., QuadraPure™) to trap Pd residues.
  • Reaction Optimization : Reduce side reactions by substituting protic solvents with anhydrous DCM and using slow addition of fluorinating agents .

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